molecular formula C19H18N2O2S B2913810 2-(methylthio)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 1206988-44-4

2-(methylthio)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2913810
CAS No.: 1206988-44-4
M. Wt: 338.43
InChI Key: OHKXGYSYDWGMDQ-UHFFFAOYSA-N
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Description

2-(Methylthio)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic compound based on a complex, nitrogen-containing heterocyclic scaffold. This molecule features a pyrrolo[3,2,1-ij]quinolin-2-one core, a structure that has been established in synthetic organic chemistry literature for decades . This core structure is synthetically versatile and serves as a key intermediate for the construction of more complex molecular architectures . Compounds based on this framework are of significant interest in medicinal chemistry research. For instance, recent scientific investigations have demonstrated that related pyrrolo[3,2,1-ij]quinoline derivatives can exhibit potent biological activity, such as functioning as dual inhibitors of critical blood clotting factors like Xa and XIa . The benzamide group present in this particular compound is a common pharmacophore found in molecules that interact with a wide range of enzymes and receptors. The presence of the methylthio (S-CH3) ether moiety can influence the compound's electronic properties, lipophilicity, and potential for metabolic transformations, making it a valuable point for further structural optimization and structure-activity relationship (SAR) studies. This product is provided for non-human research applications only. It is intended for use in chemical synthesis, biochemical screening, and as a standard for analytical purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-methylsulfanyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-24-16-5-3-2-4-15(16)19(23)20-14-10-12-6-7-17(22)21-9-8-13(11-14)18(12)21/h2-5,10-11H,6-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKXGYSYDWGMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrroloquinoline core: This can be achieved through a cyclization reaction involving an appropriate precursor such as an aniline derivative and a suitable cyclizing agent.

    Introduction of the methylthio group: This step involves the substitution of a hydrogen atom with a methylthio group using reagents like methylthiol or dimethyl disulfide under specific conditions.

    Coupling with benzamide: The final step involves coupling the pyrroloquinoline derivative with benzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, base catalysts like triethylamine.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, 2-(methylthio)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a potential candidate for drug discovery and development.

Medicine

In medicine, this compound may have potential therapeutic applications due to its ability to interact with biological targets. It could be investigated for its efficacy in treating various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts. Its unique structure allows for the design of materials with enhanced performance and functionality.

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
Target Compound 2-(Methylthio)benzamide at C8 C₂₂H₂₁N₃O₂S 391.48 Methylthio group enhances lipophilicity; potential for thioether oxidation
N-(4-Oxo-... benzamide (4-methyl) 4-Methylbenzamide at C8 C₂₂H₂₃N₃O₂ 361.44 Methyl group improves metabolic stability; lower polarity
N1-(4-Methoxybenzyl)oxalamide Oxalamide with 4-methoxybenzyl C₂₁H₂₁N₃O₄ 379.4 Dual amide bonds increase hydrogen-bonding capacity; methoxy group modulates solubility
N1-(Furan-2-ylmethyl)oxalamide Oxalamide with furanylmethyl C₁₈H₁₇N₃O₄ 339.3 Furan moiety introduces aromatic π-interactions; lower molecular weight
8-Ethoxy-pyrroloquinoline-dione Ethoxy at C8, dione core C₁₄H₁₅NO₃ 274.14 Ethoxy group enhances electron density; dione structure impacts tautomerism

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Methylthio (-SMe) and methoxy (-OMe) substituents influence electronic properties. Methylthio’s moderate electron-withdrawing nature may stabilize the amide bond against hydrolysis compared to methoxy .

Spectral and Analytical Data

Compound Type IR (ν/cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) References
Benzamide Derivatives 1680 (C=O), 1627 (C=N) 7.2–8.1 (aromatic H), 2.5 (S-CH₃) 165–170 (amide C=O), 15–20 (S-CH₃)
Oxalamide Derivatives 1720 (dual C=O) 3.8–4.2 (OCH₃), 6.7–7.5 (furan H) 170–175 (oxalamide C=O)
Dione Derivatives 1745 (cyclic ketone) 1.4–1.6 (CH₃), 4.3 (OCH₂) 190–195 (dione C=O)

Notable Trends:

  • Oxalamides show split C=O peaks in IR due to two adjacent carbonyl groups .

Biological Activity

2-(Methylthio)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a unique chemical structure characterized by the presence of a methylthio group and a pyrroloquinoline core. Its molecular formula is C15H16N2OC_{15}H_{16}N_2O with a molecular weight of approximately 240.31 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. It is believed to modulate signal transduction pathways and gene expression, which can lead to various therapeutic effects.

Biological Activities

  • Antimicrobial Activity :
    • Studies have shown that compounds similar to this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been reported to have minimum inhibitory concentrations (MICs) ranging from 50 µM to 100 µM against E. coli and S. aureus .
  • Anticancer Potential :
    • Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. For example, certain benzamide derivatives have been shown to inhibit RET kinase activity in cancer cells .
  • Neuroprotective Effects :
    • There is emerging evidence that compounds with similar structures may exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of benzamide derivatives structurally related to our compound. The results indicated that certain derivatives demonstrated significant inhibition against pathogenic bacteria with MIC values comparable to established antibiotics .

Case Study 2: Anticancer Activity

In another investigation focused on RET kinase inhibitors for cancer therapy, a derivative of the compound was synthesized and tested. The results revealed that it effectively inhibited RET kinase activity at both molecular and cellular levels, suggesting a promising avenue for cancer treatment .

Data Summary

Biological ActivityMIC (µM)Reference
E. coli50
S. aureus75
RET Kinase InhibitionN/A

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